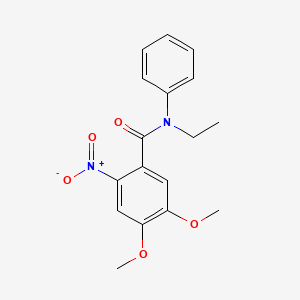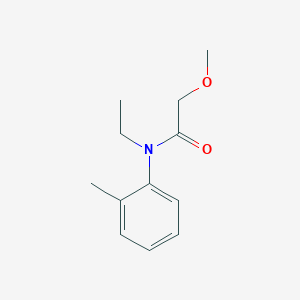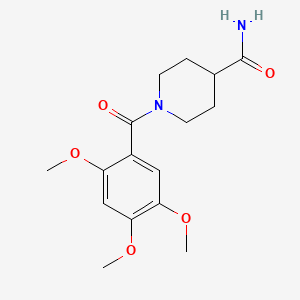![molecular formula C16H15BrN2O4 B5784133 4-bromo-N'-[(2,6-dimethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5784133.png)
4-bromo-N'-[(2,6-dimethoxybenzoyl)oxy]benzenecarboximidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-bromo-N'-[(2,6-dimethoxybenzoyl)oxy]benzenecarboximidamide, also known as BDBI, is a chemical compound with potential applications in scientific research. It belongs to a class of compounds known as carboximidamides and has been synthesized using various methods.
科学研究应用
4-bromo-N'-[(2,6-dimethoxybenzoyl)oxy]benzenecarboximidamide has been found to have potential applications in scientific research, specifically in the field of cancer research. Studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis, a process of programmed cell death. This compound has also been found to inhibit the migration and invasion of cancer cells, which are key factors in the metastasis of cancer.
作用机制
The mechanism of action of 4-bromo-N'-[(2,6-dimethoxybenzoyl)oxy]benzenecarboximidamide is not fully understood, but studies have shown that it inhibits the activity of proteasomes, which are responsible for the degradation of proteins in cells. By inhibiting proteasome activity, this compound induces the accumulation of proteins in cells, leading to the induction of apoptosis.
Biochemical and Physiological Effects:
This compound has been found to have biochemical and physiological effects on cancer cells. Studies have shown that this compound inhibits the activity of proteasomes, leading to the accumulation of proteins in cells and the induction of apoptosis. This compound has also been found to inhibit the migration and invasion of cancer cells, which are key factors in the metastasis of cancer.
实验室实验的优点和局限性
One advantage of using 4-bromo-N'-[(2,6-dimethoxybenzoyl)oxy]benzenecarboximidamide in lab experiments is its potential as a cancer therapeutic agent. This compound has been found to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer treatment. However, one limitation of using this compound in lab experiments is its low yield during synthesis, which can make it difficult to obtain sufficient quantities for experiments.
未来方向
There are several future directions for research involving 4-bromo-N'-[(2,6-dimethoxybenzoyl)oxy]benzenecarboximidamide. One direction is to investigate the potential of this compound as a cancer therapeutic agent in animal models. Another direction is to investigate the mechanism of action of this compound in more detail, specifically the pathways involved in the induction of apoptosis. Additionally, research could be conducted to optimize the synthesis method of this compound to increase yield and purity. Finally, this compound could be tested for its potential as a therapeutic agent for other diseases, such as neurodegenerative diseases.
Conclusion:
In conclusion, this compound is a chemical compound with potential applications in scientific research, specifically in the field of cancer research. It has been synthesized using various methods and has been found to inhibit the growth of cancer cells and induce apoptosis. This compound has potential as a cancer therapeutic agent, but its low yield during synthesis can make it difficult to obtain sufficient quantities for experiments. Future research directions include investigating the potential of this compound as a cancer therapeutic agent in animal models, investigating the mechanism of action of this compound in more detail, optimizing the synthesis method of this compound, and testing this compound for its potential as a therapeutic agent for other diseases.
合成方法
4-bromo-N'-[(2,6-dimethoxybenzoyl)oxy]benzenecarboximidamide has been synthesized using various methods, including the reaction of 4-bromo-1,2-phenylenediamine with 2,6-dimethoxybenzoyl chloride in the presence of a base. Another method involves the reaction of 4-bromo-1,2-phenylenediamine with 2,6-dimethoxybenzoylisocyanate in the presence of a base. The yield of this compound using these methods ranges from 25% to 40%.
属性
IUPAC Name |
[(Z)-[amino-(4-bromophenyl)methylidene]amino] 2,6-dimethoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O4/c1-21-12-4-3-5-13(22-2)14(12)16(20)23-19-15(18)10-6-8-11(17)9-7-10/h3-9H,1-2H3,(H2,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSZLJHBWVBDYEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)ON=C(C2=CC=C(C=C2)Br)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC=C1)OC)C(=O)O/N=C(/C2=CC=C(C=C2)Br)\N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![ethyl 3-[7-(2-amino-2-oxoethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]propanoate](/img/structure/B5784083.png)


![N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B5784095.png)


![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-5-(5-ethyl-2-thienyl)-N-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5784125.png)


